1-Bromo-4-tetradecylbenzene
Description
1-Bromo-4-tetradecylbenzene (CAS: 113584-25-1) is a brominated aromatic compound featuring a tetradecyl (C₁₄H₂₉) substituent at the para position relative to the bromine atom. Its molecular formula is C₂₀H₃₃Br, with a molecular weight of 353.38 g/mol . The long alkyl chain confers significant hydrophobicity, making it useful in applications such as surfactants, liquid crystals, or polymer additives. Its synthesis typically involves Friedel-Crafts alkylation to attach the tetradecyl group, followed by bromination.
Properties
CAS No. |
113584-25-1 |
|---|---|
Molecular Formula |
C20H33Br |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-bromo-4-tetradecylbenzene |
InChI |
InChI=1S/C20H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(21)18-16-19/h15-18H,2-14H2,1H3 |
InChI Key |
ZIGYGXRSDMQIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-tetradecylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-tetradecylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-tetradecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-tetradecylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-tetradecylbenzene.
Scientific Research Applications
1-Bromo-4-tetradecylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tetradecylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles through a two-step mechanism involving the formation of a benzenonium intermediate . In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-bromo-4-tetradecylbenzene and related brominated aromatic compounds:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | 113584-25-1 | C₂₀H₃₃Br | 353.38 | Br, C₁₄H₂₉ (linear alkyl) | High hydrophobicity, low volatility |
| 1-Bromo-4-tert-butylbenzene | 3972-65-4 | C₁₀H₁₃Br | 213.11 | Br, C₄H₉ (branched alkyl) | Moderate steric bulk, higher solubility in THF |
| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | 174.99 | Br, F (electron-withdrawing) | High reactivity in cross-coupling reactions |
| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | C₆H₆BrN₂ | 187.03 | Br, NH₂ (electron-donating) | Chelating agent, metal coordination |
| 1-Bromo-3-chloro-4-(methylthio)benzene | 101084-82-6 | C₇H₆BrClS | 253.54 | Br, Cl, SCH₃ (mixed electronic effects) | Polarizable, sulfur-mediated reactivity |
Electronic and Steric Effects
Alkyl Chain Length :
- The tetradecyl group in this compound provides strong electron-donating effects, activating the aromatic ring toward electrophilic substitution. However, its long chain creates steric hindrance, limiting accessibility to the bromine atom in reactions .
- In contrast, 1-bromo-4-tert-butylbenzene (C₄H₉) has a shorter, branched alkyl group, offering less steric hindrance but similar electronic activation .
Electron-Withdrawing Groups :
- 1-Bromo-4-fluorobenzene combines bromine with fluorine, creating a highly electron-deficient ring. This enhances its reactivity in Suzuki-Miyaura couplings compared to alkyl-substituted analogs .
- 1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene (CAS: 2384501-13-5) introduces trifluoromethyl (-CF₃), a strong electron-withdrawing group, further deactivating the ring and directing substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
